[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)
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Overview
Description
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- is a platinum-based compound known for its significant applications in medicinal chemistry, particularly in the treatment of cancer. This compound is a derivative of oxaliplatin and is characterized by its unique chiral properties, which contribute to its effectiveness in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, platinum complex, (1R-trans)- typically involves the reaction of 1,2-cyclohexanediamine with a platinum precursor. One common method includes the use of potassium tetrachloroplatinate(II) in the presence of a suitable solvent such as water or ethanol. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of ligands around the platinum center with other ligands.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the platinum center, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, and other nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated platinum complexes, while reactions with amines can yield amine-substituted derivatives .
Scientific Research Applications
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, platinum complex, (1R-trans)- involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA replication process, ultimately leading to cell death. The compound’s chiral properties enhance its ability to selectively target cancer cells while minimizing damage to healthy cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different side effect profiles.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity and ototoxicity.
Uniqueness
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- is unique due to its chiral properties, which enhance its selectivity and effectiveness in targeting cancer cells. This compound also exhibits a different spectrum of activity compared to other platinum-based drugs, making it a valuable addition to the arsenal of anticancer agents .
Properties
Molecular Formula |
C12H19N3O6Pt |
---|---|
Molecular Weight |
496.38 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C6H9NO6.Pt/c7-5-3-1-2-4-6(5)8;1-13-2-3(8)7-4(5(9)10)6(11)12;/h5-8H,1-4H2;4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |
InChI Key |
IIUQQIYDMRBBNT-BNTLRKBRSA-L |
Isomeric SMILES |
COCC(=O)NC(C(=O)[O-])C(=O)[O-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Pt+4] |
Canonical SMILES |
COCC(=O)NC(C(=O)[O-])C(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
Origin of Product |
United States |
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